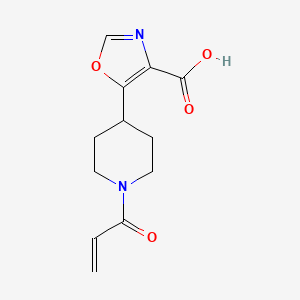

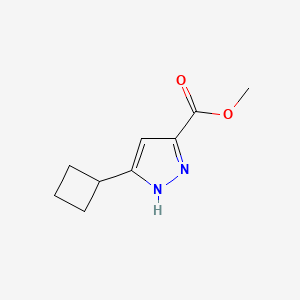

methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their versatility. Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate can serve as a starting material for the synthesis of various pyrazole derivatives. These derivatives have been extensively studied and documented for their significant importance in research and applications, particularly in the pharmaceutical and agricultural sectors .

Medicinal Chemistry

In medicinal chemistry, pyrazoles are known as versatile scaffolds often used as precursors for more complex heterocyclic systems. They exhibit tautomerism, which may influence their reactivity and, consequently, the biological activities of targets bearing a pyrazole moiety. Understanding the structure/reactivity relationships in these compounds is crucial for designing synthetic methods and developing pharmaceuticals .

Inhibition of D-Amino Acid Oxidase

This compound: has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is an enzyme that protects cells from oxidative stress induced by D-Serine. This inhibition is particularly relevant for preventing formalin-induced tonic pain .

Herbicidal Activity

The compound has shown promise in the field of agriculture, particularly as a herbicide. It has been used to synthesize herbicide candidates with excellent inhibition effects on barnyard grass in greenhouse experiments. This application highlights the potential of This compound in developing new, effective herbicides .

Tautomerism and Structural Analysis

The tautomeric and conformational preferences of pyrazoles, including This compound , are of utmost relevance. Investigations into the structure of pyrazoles that unravel these preferences are essential for a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Development of New Synthetic Methods

The compound is also instrumental in the development of new synthetic methods for accessing the pyrazole moiety. These methods include utilizing transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. The advancement of methodologies and applications of pyrazole derivatives is a key area of research .

Eigenschaften

IUPAC Name |

methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCGCNJYIZXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

![2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid](/img/structure/B2904666.png)